molecular formula C7H8KNO5 B1602483 4-Nitroguaiacol potassium salt hydrate CAS No. 304675-72-7

4-Nitroguaiacol potassium salt hydrate

Cat. No. B1602483
M. Wt: 225.24 g/mol
InChI Key: QRUUWTYJYZUMTO-UHFFFAOYSA-M
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Description

4-Nitroguaiacol potassium salt hydrate, also known as 2-Methoxy-4-nitrophenol potassium salt, is a chemical compound with the molecular formula C7H8KNO5 . It is used in laboratory settings and for the synthesis of other substances .


Molecular Structure Analysis

The linear formula of 4-Nitroguaiacol potassium salt hydrate is O2NC6H3(OCH3)OK · xH2O . The molecular weight of the anhydrous basis is 207.23 g/mol .


Physical And Chemical Properties Analysis

4-Nitroguaiacol potassium salt hydrate appears as a powder, crystals, or chunks . It has a melting point of over 300 °C . The compound should be stored in a well-ventilated place at room temperature .

Scientific Research Applications

  • Biochemistry and Enzymology

    • Results : The intensity of the color change correlates with peroxidase activity, allowing researchers to assess enzyme kinetics or screen for inhibitors .
  • Antioxidant Studies

    • Results : Higher scavenging activity indicates stronger antioxidant potential .
  • Cell Viability Assays

    • Results : Reduced color intensity indicates compromised cell viability .
  • Phenolic Compound Detection

    • Results : Higher absorbance indicates the presence of phenols .
  • Environmental Monitoring

    • Results : Increased color intensity suggests higher peroxidase-like activity, potentially indicating pollution or contamination .
  • Enzyme Kinetics Studies

    • Results : Enzyme kinetic parameters (e.g., Michaelis-Menten constants) can be determined .

Remember to consult relevant literature and protocols for precise experimental details and specific applications in each field. These applications highlight the versatility of 4-Nitroguaiacol potassium salt hydrate in scientific research .

Safety And Hazards

4-Nitroguaiacol potassium salt hydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

potassium;2-methoxy-4-nitrophenolate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4.K.H2O/c1-12-7-4-5(8(10)11)2-3-6(7)9;;/h2-4,9H,1H3;;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUUWTYJYZUMTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[O-].O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8KNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583547
Record name Potassium 2-methoxy-4-nitrophenolate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitroguaiacol potassium salt hydrate

CAS RN

304675-72-7
Record name Potassium 2-methoxy-4-nitrophenolate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 304675-72-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Mohamadi, MM Spees, GS Staten… - Journal of medicinal …, 1994 - ACS Publications
l, 2-Dihydro-l-(chloromethyl)-5-hydroxy-8-methyl-3if-furano [3, 2-e] indole (CFI) as a novel re-placement of the cyclopropylpyrroloindoline (CPI) alkylation subunit of CC-1065, U-71184, …
Number of citations: 52 pubs.acs.org
WN Washburn, M Manfredi, P Devasthale… - Journal of medicinal …, 2014 - ACS Publications
… An orange suspension of 4-nitroguaiacol potassium salt hydrate (31.7 g, 153 mmol) and 29 (29.4 g, 180 mmol) in DMF (310 mL) was heated at 80 C for 1 h. The resulting yellow …
Number of citations: 31 pubs.acs.org

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